molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid

Katalognummer: B2741558
CAS-Nummer: 446299-81-6
Molekulargewicht: 270.1
InChI-Schlüssel: QRDMBMCOEQTXGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.

Pharmacokinetics

For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .

Result of Action

Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the phenacylamino derivative. This intermediate is then subjected to a boronation reaction using boronic acid reagents under specific conditions to yield the final product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Materials Science: It is utilized in the synthesis of advanced materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [5-Amino-pyrazoles]: These compounds are known for their versatility in organic synthesis and medicinal chemistry.

    Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects and are used in various therapeutic applications.

Uniqueness

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid stands out due to its unique boronic acid moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Eigenschaften

CAS-Nummer

446299-81-6

Molekularformel

C14H15BN2O3

Molekulargewicht

270.1

IUPAC-Name

[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17)

InChI-Schlüssel

QRDMBMCOEQTXGD-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.